molecular formula C11H7ClO3 B11777481 5-Chloro-4-phenylfuran-2-carboxylic acid

5-Chloro-4-phenylfuran-2-carboxylic acid

Cat. No.: B11777481
M. Wt: 222.62 g/mol
InChI Key: ZQNJWHBOKICBNO-UHFFFAOYSA-N
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Description

5-Chloro-4-phenylfuran-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO3. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-phenylfuran-2-carboxylic acid typically involves the chlorination of 4-phenylfuran-2-carboxylic acid. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the furan ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-phenylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups .

Scientific Research Applications

5-Chloro-4-phenylfuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-phenylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-phenylfuran-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

5-chloro-4-phenylfuran-2-carboxylic acid

InChI

InChI=1S/C11H7ClO3/c12-10-8(6-9(15-10)11(13)14)7-4-2-1-3-5-7/h1-6H,(H,13,14)

InChI Key

ZQNJWHBOKICBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2)C(=O)O)Cl

Origin of Product

United States

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